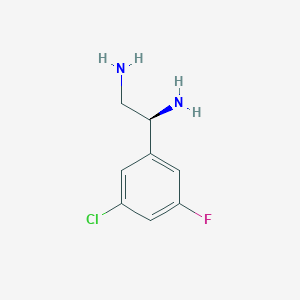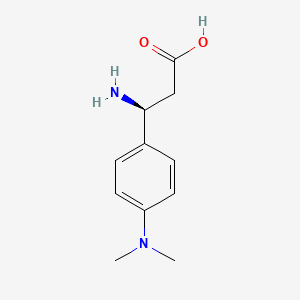![molecular formula C12H16N2O2 B13051804 (Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)
(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate) is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include an ethyl group, a benzoyl group, and an ethanecarbohydrazonate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate) can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, automated purification systems can be utilized to streamline the purification process and ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanecarbohydrazonate moiety is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted products with new functional groups replacing the ethanecarbohydrazonate moiety.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
- (Z)-benzoyl hydrazinecarboxylate
- (Z)-ethyl benzoylcarbohydrazide
- (Z)-benzoyl ethylcarbohydrazonate
Uniqueness
(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
ethyl (1Z)-N-benzoylpropanehydrazonate |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(16-4-2)13-14-12(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,15)/b13-11- |
InChI 键 |
CNAABEMKWVENPT-QBFSEMIESA-N |
手性 SMILES |
CC/C(=N/NC(=O)C1=CC=CC=C1)/OCC |
规范 SMILES |
CCC(=NNC(=O)C1=CC=CC=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)






